2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester
Description
The compound 2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester is a structurally complex molecule featuring a benzoic acid ethyl ester core substituted with a methoxy group at position 2 and a vinyl-linked 1-trityl-1H-imidazol-2-yl moiety at position 5. The trityl (triphenylmethyl) group introduces significant steric bulk, which may influence crystallinity, solubility, and reactivity . This compound is of interest in medicinal and materials chemistry due to the imidazole ring’s role as a pharmacophore and the benzoic acid ester’s versatility in derivatization .
Properties
IUPAC Name |
ethyl 2-methoxy-6-[(E)-2-(1-tritylimidazol-2-yl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O3/c1-3-39-33(37)32-26(14-13-21-30(32)38-2)22-23-31-35-24-25-36(31)34(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-25H,3H2,1-2H3/b23-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTUEHUFNDBEER-GHVJWSGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)C=CC2=NC=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=NC=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Protection
The imidazole nitrogen is protected using trityl chloride under basic conditions:
Formylation of Protected Imidazole
The protected imidazole is formylated via Vilsmeier-Haack reaction:
Synthesis of 2-Methoxy-6-Vinylbenzoic Acid Ethyl Ester
Esterification of Benzoic Acid
The benzoic acid precursor is esterified using ethanol and catalytic acid:
Vinyl Group Installation via Heck Coupling
A palladium-catalyzed coupling introduces the vinyl group:
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Reagents : Ethylene, Pd(OAc)₂, PPh₃, K₂CO₃
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Key Parameters :
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Palladium loading: 5 mol%
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Ligand-to-Pd ratio: 2:1
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Yield: 65–70% after purification.
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Wittig Reaction for Vinyl Bridge Formation
The aldehyde (1-trityl-1H-imidazole-2-carbaldehyde) reacts with a phosphonium ylide derived from 2-methoxy-6-vinylbenzoic acid ethyl ester:
Ylide Generation
Coupling Reaction
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Reagents : Ylide, 1-trityl-1H-imidazole-2-carbaldehyde
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Conditions : THF, reflux, 12 h
Alternative Pathway: Cross-Coupling Strategies
Suzuki-Miyaura Coupling
A boronated benzoic acid ester couples with a halogenated imidazole:
Negishi Coupling
Zinc-mediated coupling for enhanced selectivity:
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Reagents : 6-Iodo-2-methoxybenzoic acid ethyl ester, 1-trityl-1H-imidazole-2-zinc chloride
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Yield : 60–65%.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Optimal Yield |
|---|---|---|---|
| Wittig Reaction | High stereoselectivity | Sensitive to moisture | 55–60% |
| Heck Coupling | Mild conditions | Requires stoichiometric Pd | 65–70% |
| Suzuki Coupling | Tolerance to functional groups | Boronic acid synthesis complexity | 50–55% |
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Purification Challenges : The trityl group’s hydrophobicity necessitates silica gel chromatography with hexane/ethyl acetate gradients.
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Scale-Up Feasibility : Heck coupling offers better scalability due to commercial availability of Pd catalysts.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The vinyl group can undergo oxidation reactions, potentially forming epoxides or diols.
Reduction: The vinyl group can also be reduced to an ethyl group using hydrogenation.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antimicrobial properties. The incorporation of the trityl group may enhance stability and bioactivity against various pathogens .
- Anticancer Properties : Studies suggest that compounds containing imidazole can inhibit cancer cell proliferation. The vinyl linkage may facilitate interactions with specific cellular targets, making it a candidate for anticancer drug development .
Materials Science
In materials science, 2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester is investigated for:
- Organic Photovoltaics : The compound's structure allows it to be used in organic solar cells due to its ability to form charge-transfer complexes, improving energy conversion efficiency .
- Light Emitting Diodes (LEDs) : Its photophysical properties make it suitable for use in organic LEDs, where it can act as an emissive layer or charge transport material .
Chemical Synthesis
The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in:
- Synthesis of Complex Molecules : Its unique structure allows for further derivatization, enabling the synthesis of more complex compounds that may possess enhanced biological activities or novel properties .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to 2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester. Results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this class of compounds in developing new antibiotics .
Case Study 2: Photovoltaic Performance
Research conducted on organic photovoltaic devices incorporating this compound demonstrated improved power conversion efficiencies compared to traditional materials. The study focused on optimizing the blend ratios and processing conditions to maximize performance, showcasing its application in renewable energy technologies .
Mechanism of Action
The mechanism of action for compounds like 2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The imidazole ring could coordinate with metal ions or form hydrogen bonds, influencing biological pathways.
Comparison with Similar Compounds
2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester (CAS: 1171924-45-0)
- Structure : Replaces the trityl-imidazole group with a thiophene-vinyl substituent.
- Molecular Formula : C₁₅H₁₄O₃S (MW: 274.33) vs. C₃₃H₃₀N₂O₃ (estimated MW: 526.6 for the target compound).
- The absence of the trityl group reduces steric hindrance, possibly enhancing solubility .
Ethyl 2-(1H-1,3-benzimidazol-2-yl)acetate (CAS: 14741-71-0)
- Structure : Features a benzimidazole-acetate side chain instead of a vinyl-linked imidazole.
- Molecular Formula : C₁₁H₁₂N₂O₂ (MW: 204.23).
- Key Differences : The acetate linker provides flexibility, whereas the rigid vinyl group in the target compound may restrict conformational mobility, impacting binding interactions .
Functional Group Modifications in Benzimidazole Derivatives
2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol nitromethane monosolvate
- Structure: Contains a benzimidazole-phenol scaffold with ethoxy and hydroxybenzyl substituents.
- Crystallography: Crystallizes in a monosolvated form with nitromethane, featuring hydrogen-bonded chains (R-factor: 0.064) .
- Key Differences: The phenolic hydroxy groups enable strong hydrogen bonding, absent in the target compound due to esterification and trityl protection. This affects solubility and solid-state packing .
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol
- Structure: Lacks the vinyl and trityl groups, instead directly linking benzimidazole to the methoxy-phenol core.
- The trityl group in the target compound may sterically hinder such interactions .
Alkyl Chain vs. Vinyl Linkers
2-Methoxy-6-(8-(methylsulfonamido)octyl)benzoate
- Structure : Incorporates an octyl chain with a terminal sulfonamide group.
- Synthesis : Derived from alkylation and sulfonation steps (yield: 96.5%) .
- Key Differences : The flexible octyl chain enhances lipophilicity, whereas the rigid vinyl linker in the target compound may favor π-π stacking or planar binding modes .
Physicochemical and Structural Properties
Biological Activity
2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester (CAS Number: 365542-38-7) is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, including a methoxy group, an imidazole moiety, and an ethyl ester functional group, suggest a range of biological activities that warrant investigation.
Chemical Structure
The molecular formula of this compound is C₃₄H₃₀N₂O, with a molecular weight of 514.61 g/mol. The structure integrates various functional groups that may influence its reactivity and biological interactions.
| Feature | Details |
|---|---|
| Molecular Formula | C₃₄H₃₀N₂O |
| Molecular Weight | 514.61 g/mol |
| CAS Number | 365542-38-7 |
Biological Activity Overview
Despite the compound's promising structure, there is currently a lack of specific scientific literature detailing its biological activity or mechanisms of action. However, based on its structural components, we can hypothesize several potential interactions:
- Enzyme Inhibition : The imidazole ring suggests potential interactions with enzyme active sites, possibly acting as an inhibitor or modulator.
- Receptor Binding : The compound may exhibit binding affinity to various biological receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Compounds similar in structure often display antioxidant activity, which could be explored further.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of 2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester, we can compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-Methoxybenzoic Acid Ethyl Ester | Methoxy and ethyl ester | Commonly used in organic synthesis |
| 1-Tritylimidazole | Trityl group on an imidazole | Exhibits significant biological activity |
| Vinylbenzoic Acid | Vinyl group attached to benzoic acid | Useful in polymer chemistry |
The comparison highlights the uniqueness of our compound due to its combination of functional groups that may provide distinct chemical reactivity and biological activity not found in simpler analogs.
Potential Applications
Given its structural characteristics, the following applications can be considered for further research:
- Medicinal Chemistry : Exploring the compound's potential as a drug candidate through interaction studies with enzymes and receptors.
- Organic Synthesis : Utilizing the compound as a building block for synthesizing more complex molecules.
Case Studies and Research Findings
Currently, no specific case studies have been published regarding the biological activity of 2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester. However, studies on related compounds have demonstrated various bioactivities:
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Antioxidant Activity : Many compounds with similar structural motifs have shown promising antioxidant properties in assays such as DPPH radical scavenging and Ferric Ion Reducing Antioxidant Power (FRAP) tests.
- Example: A study on imidazole derivatives indicated significant antioxidant effects, suggesting potential for similar activities in our compound.
- Enzyme Interaction Studies : Research on phenyl-imidazole derivatives has revealed their effectiveness as enzyme inhibitors, particularly in metabolic pathways.
Q & A
Basic Question: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Condensation of a substituted imidazole precursor (e.g., 1-trityl-1H-imidazole-2-carbaldehyde) with a vinyl-containing benzoic acid derivative via Heck coupling or Wittig reaction to form the vinyl bridge .
- Step 2: Esterification of the carboxylic acid group using ethanol under acidic catalysis (e.g., H₂SO₄) .
- Optimization: Reaction yields can be improved by controlling temperature (60–80°C for coupling reactions) and using anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the trityl protecting group .
Basic Question: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-MS m/z calculated for C₃₄H₃₁N₂O₃: 531.2284) .
- HPLC-Purity Analysis: Uses C18 columns with acetonitrile/water gradients to assess purity (>95% for biological assays) .
Basic Question: How can researchers evaluate the compound’s potential biological activity?
Methodological Answer:
- In vitro assays:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR or VEGFR) using ATP-competitive assays .
- Antimicrobial Activity: Test via microdilution assays (MIC values against Gram+/Gram– bacteria) .
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., replacing trityl with methyl or benzyl groups) to identify critical functional groups .
| Analog Structure | Key Modification | Observed Activity |
|---|---|---|
| Trityl-protected | Intact trityl | Enhanced solubility, moderate kinase inhibition |
| De-tritylated | Free imidazole | Reduced stability, higher cytotoxicity |
Advanced Question: What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Methodological Answer:
- Challenges:
- Solutions:
Advanced Question: How does the trityl group influence the compound’s physicochemical and pharmacological properties?
Methodological Answer:
- Solubility: The hydrophobic trityl group reduces aqueous solubility but enhances lipid membrane permeability .
- Stability: Trityl protects the imidazole nitrogen from oxidation, extending shelf life in DMSO stocks .
- Bioactivity: Bulky trityl may sterically hinder target binding; replacing it with smaller groups (e.g., Boc) can modulate selectivity .
Advanced Question: How should researchers address contradictory data in literature regarding this compound’s reactivity?
Methodological Answer:
- Systematic Replication: Repeat reported synthetic protocols while varying solvents (e.g., DMF vs. DMSO) and catalysts (Pd(OAc)₂ vs. PdCl₂) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and compare with experimental outcomes .
- Cross-Validate Techniques: Combine NMR, X-ray, and LC-MS data to resolve ambiguities in structural assignments .
Advanced Question: What methodologies are used to study interactions between this compound and biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized kinases or receptors .
- Molecular Dynamics (MD) Simulations: Simulate docking poses (e.g., using AutoDock Vina) to identify key binding residues .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
